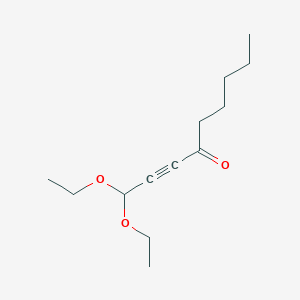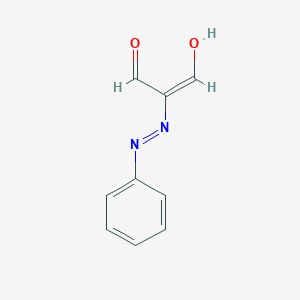
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a diazenyl group attached to a prop-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal typically involves the reaction of a suitable aldehyde with a diazonium salt. One common method is the reaction of cinnamaldehyde with a diazonium salt derived from aniline. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (E)-3-oxo-2-phenyldiazenylprop-2-enal.
Reduction: Formation of (E)-3-hydroxy-2-phenylhydrazinylprop-2-enal.
Substitution: Formation of substituted phenyl derivatives, such as (E)-3-hydroxy-2-(4-nitrophenyl)diazenylprop-2-enal.
Applications De Recherche Scientifique
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enone
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enamine
- (E)-3-hydroxy-2-phenyldiazenylprop-2-enol
Uniqueness
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is unique due to the presence of both a hydroxy group and a diazenyl group on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(E)-3-hydroxy-2-phenyldiazenylprop-2-enal |
InChI |
InChI=1S/C9H8N2O2/c12-6-9(7-13)11-10-8-4-2-1-3-5-8/h1-7,12H/b9-6+,11-10? |
Clé InChI |
BVWBVASXRRSJDN-MOAIEBAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=N/C(=C/O)/C=O |
SMILES canonique |
C1=CC=C(C=C1)N=NC(=CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
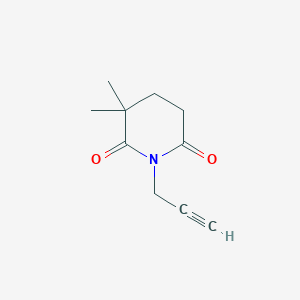

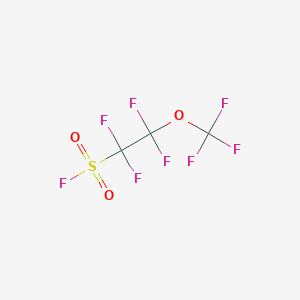

![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)

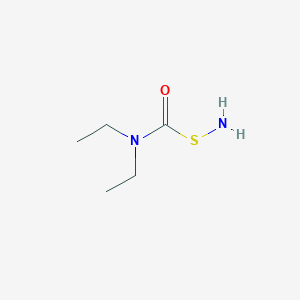
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
